REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.Cl.Cl[C:36]([O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)=[O:37].[OH-].[Na+]>CCOCC.CO.O>[NH2:3][CH2:2][CH2:1][NH:4][C:36](=[O:37])[O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1 |f:4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
While the resulting solution was vigorously stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(addition time 1.75 hours)
|
Duration
|
1.75 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain the solution at pH 3.0-4.5
|
Type
|
CUSTOM
|
Details
|
The methanol was removed at reduced pressure
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted once with benzene
|
Type
|
EXTRACTION
|
Details
|
the benzene extract
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled in a salt-ice bath
|
Type
|
ADDITION
|
Details
|
treated with sodium hydroxide (130 ml, 10 N) to pH 11-13
|
Type
|
CUSTOM
|
Details
|
Three layers formed
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted four times with portions of ether
|
Type
|
CUSTOM
|
Details
|
the ether removed
|
Type
|
CUSTOM
|
Details
|
was then used at 25° C. until the pressure
|
Type
|
ADDITION
|
Details
|
dropped to 0.6 ppm
|
Type
|
CUSTOM
|
Details
|
During this time, water and ethylenediamine were removed by distillation
|
Type
|
WAIT
|
Details
|
The residue left in the flask
|
Type
|
FILTRATION
|
Details
|
After the mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |